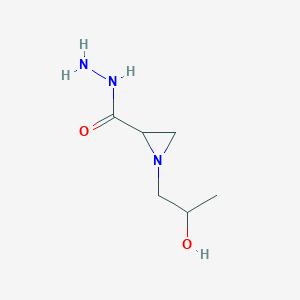
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide typically involves the reaction of aziridine derivatives with appropriate hydrazides. One common method is the nucleophilic ring-opening of aziridines with hydrazides under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at low temperatures .
Industrial Production Methods: Industrial production of aziridine derivatives often involves large-scale ring-opening reactions. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution reactions can occur at the aziridine ring or the hydroxypropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The major products formed from these reactions include open-chain amines, alcohols, and thiol derivatives, depending on the nucleophile used in the ring-opening reaction .
Scientific Research Applications
1-(2-Hydroxypropyl)aziridine-2-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent interactions with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby affecting their function. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and applications.
Uniqueness: 1-(2-Hydroxypropyl)aziridine-2-carbohydrazide is unique due to the presence of both the aziridine ring and the hydroxypropyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to other aziridine derivatives .
Properties
CAS No. |
71331-17-4 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)aziridine-2-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)2-9-3-5(9)6(11)8-7/h4-5,10H,2-3,7H2,1H3,(H,8,11) |
InChI Key |
LDUAFGARFMSJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CC1C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















